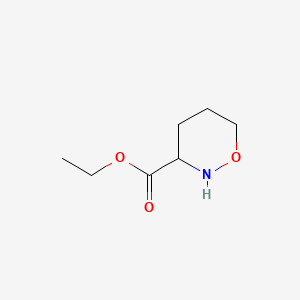

Ethyl 1,2-oxazinane-3-carboxylate

Description

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

ethyl oxazinane-3-carboxylate |

InChI |

InChI=1S/C7H13NO3/c1-2-10-7(9)6-4-3-5-11-8-6/h6,8H,2-5H2,1H3 |

InChI Key |

XMDIPYAXYOQMIM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCON1 |

Origin of Product |

United States |

Preparation Methods

One-Pot Cyclization from Anthranilic Acid Derivatives

A prominent and efficient method for synthesizing ethyl 1,2-oxazinane-3-carboxylate analogues involves the condensation and cyclization of anthranilic acid derivatives with ethyl 2-chloro-2-oxoacetate in the presence of triethylamine under mild conditions.

Reaction Scheme:

Anthranilic acid derivatives (1) react with ethyl 2-chloro-2-oxoacetate (2) in chloroform with triethylamine as base to yield ethyl 1,2-oxazinane derivatives (3) via an initial condensation followed by cyclization under reflux (Scheme 1).-

- Solvent: CHCl₃

- Base: Triethylamine (Et₃N)

- Temperature: Room temperature for condensation, then reflux for cyclization

- Time: 30–120 minutes depending on substituents

Yields:

High yields (80–95%) were reported for various substituted anthranilic acids, indicating the robustness of the method.

| Entry | R₁ | R₂ | R₃ | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|---|

| a | H | H | H | 30 | 95 |

| b | Me | H | H | 40 | 95 |

| c | H | MeO | MeO | 90 | 93 |

| d | H | EtO-CO-COO | H | 120 | 83 |

| e | H | Br | H | 80 | 80 |

| f | H | Cl | H | 90 | 85 |

- Notes:

The reaction proceeds without the need for isolation of intermediates or use of catalysts, simplifying the procedure and purification steps. The method is suitable for various functional groups on the anthranilic acid ring, demonstrating good functional group tolerance.

Synthesis via Reaction of Diazo Esters with Aziridines

Another approach involves the ring expansion of alkoxycarbonylketenes generated from alkyl 2-diazo-3-oxoalkanoates reacting with aziridines to form ethyl 1,2-oxazinane derivatives.

-

- React diazo ester (0.36 mmol) with aziridine (0.3 mmol) in 1,2-dichloroethane (DCE) solvent.

- Heat under microwave irradiation at 130 °C for 20 minutes.

- Purify the product by silica gel chromatography.

Yields and Optimization:

Initial yields were moderate (~41%) but improved with temperature optimization. The method allows the synthesis of this compound derivatives with good selectivity.

Solid-Phase Synthesis Using 3,6-Dihydro-2H-1,2-Oxazines

Solid-phase synthesis methods have been developed for 1,2-oxazine derivatives, which are closely related to this compound.

-

- Regioselective hetero Diels-Alder reaction of arylnitroso compounds with sorbic acid produces 3-methyl-3,6-dihydro-2H-1,2-oxazine-6-carboxylic acid derivatives.

- These intermediates undergo modifications such as carboxylic group functionalization, double bond dihydroxylation, and N-O bond cleavage to yield various derivatives.

-

- The method is suitable for combinatorial chemistry and high-throughput synthesis.

- Enables stereoselective synthesis of chiral lactones and related compounds derived from 1,2-oxazine scaffolds.

Analytical Techniques:

Chiral HPLC and Supercritical Fluid Chromatography (SFC) are used for effective stereoisomer separation and analysis.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Reaction Time | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| One-pot cyclization (Anthranilic acid + ethyl 2-chloro-2-oxoacetate) | Anthranilic acid derivatives, ethyl 2-chloro-2-oxoacetate, Et₃N | CHCl₃, reflux, Et₃N base | 30–120 min | 80–95 | Mild, catalyst-free, high purity products |

| Diazo ester and aziridine ring expansion | Alkyl 2-diazo-3-oxoalkanoates, aziridines | DCE, microwave heating at 130 °C | ~20 min | Moderate to good | Microwave-assisted, metal-free |

| Solid-phase synthesis via hetero Diels-Alder | Arylnitroso compounds, sorbic acid | Solid-phase, multiple steps | Variable | Not specified | Suitable for combinatorial chemistry |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2-oxazinane-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazinane-2,5-diones.

Reduction: Reduction of the compound can yield oxazinanes.

Substitution: The compound can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA).

Reduction: Sodium cyanoborohydride (NaCNBH3) is often used for the reduction of oxazinanes.

Substitution: Various electrophilic reagents can be used for substitution reactions.

Major Products Formed

Oxidation: Oxazinane-2,5-diones.

Reduction: Oxazinanes.

Substitution: Polyfunctionalized bicyclic systems.

Scientific Research Applications

Pharmaceutical Applications

- Drug Development : Ethyl 1,2-oxazinane-3-carboxylate serves as an intermediate in the synthesis of bioactive compounds. It has been investigated for its potential use in drug development due to its ability to act as a ligand or auxiliary in organic synthesis .

- Antibacterial and Anti-inflammatory Properties : Studies have shown that derivatives of this compound exhibit significant antibacterial and anti-inflammatory activities. For instance, certain oxazinane derivatives have demonstrated effectiveness against various bacterial strains and inflammatory conditions .

- Cancer Research : The compound has been evaluated for its cytotoxic effects against multiple cancer cell lines. Research indicates that some derivatives can achieve up to 100% killing efficiency against specific cancer types such as breast cancer (MCF-7) and prostate cancer (PC-3) cells . The mechanism involves interaction with cellular targets that modulate pathways related to cell survival and apoptosis.

Agricultural Chemicals

This compound is also explored for its potential use in agricultural chemicals. Its derivatives are being investigated for their efficacy as pesticides and herbicides due to their biological activity against pests and pathogens. The compound's structure allows for modifications that enhance its stability and effectiveness in various formulations.

Materials Science

In materials science, this compound is utilized in the production of fine chemicals and polymers. Recent studies have focused on polymerizing oxazine monomers into water-soluble poly(2-substituted-5,6-dihydro-4H-1,3-oxazine) which showed promising properties for biomedical applications such as drug delivery systems .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 1,2-oxazinane-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as antibacterial or anti-inflammatory responses .

Comparison with Similar Compounds

Critical Analysis of the Provided Evidence

The evidence supplied focuses on imidazopyridazine derivatives (e.g., Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate) rather than oxazinane-based compounds. These imidazopyridazines share structural similarities such as fused aromatic rings and chlorine substituents but differ fundamentally from 1,2-oxazinane in ring size, saturation, and heteroatom arrangement. Key discrepancies include:

Challenges in Comparative Analysis

The absence of data for this compound in the provided sources highlights a critical gap. For example:

- Synthetic Routes: Imidazopyridazines are synthesized via cyclization of chlorinated precursors , whereas oxazinanes often require ring-closing metathesis or condensation of amino alcohols.

- Applications : Imidazopyridazine derivatives are explored as kinase inhibitors , but oxazinane analogs may target entirely different pathways (e.g., GABA analogs or peptidomimetics).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.